5-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
This heterocyclic compound features a 1,2,4-oxadiazole core substituted with a benzodioxole moiety at position 5 and a 4-fluorophenyl-triazole group at position 2. Its molecular formula is C₁₇H₁₀FN₅O₃, with a molecular weight of ~373.36 g/mol . The benzodioxole group enhances lipophilicity and metabolic stability, while the 4-fluorophenyl-triazole moiety contributes to electronic effects and target-binding interactions, making it a candidate for therapeutic applications in oncology and inflammation .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN5O3/c18-11-2-4-12(5-3-11)23-8-13(20-22-23)16-19-17(26-21-16)10-1-6-14-15(7-10)25-9-24-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYUJHYUIIAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN(N=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole, triazole, and oxadiazole rings. Typical synthetic routes might include:
Formation of the Benzodioxole Ring: This could involve the cyclization of catechol derivatives with formaldehyde.
Formation of the Triazole Ring: This might be achieved through a “click chemistry” reaction, such as the Huisgen cycloaddition between an azide and an alkyne.
Formation of the Oxadiazole Ring: This could involve the cyclization of a hydrazide with a nitrile oxide.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the triazole or oxadiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents could include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents might include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 5-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole . For instance, derivatives of triazole and oxadiazole structures have shown significant activity against various bacterial and fungal strains. The incorporation of the benzodioxole moiety enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for further development as antimicrobial agents .
Anticancer Potential
The compound's structural features suggest potential anticancer activities. Triazole derivatives have been widely studied for their ability to inhibit cancer cell proliferation. In vitro studies indicate that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways . The fluorophenyl group may also contribute to enhanced potency by improving binding interactions with target proteins involved in cancer progression.
Anti-inflammatory Effects
Another significant application is in the realm of anti-inflammatory research. Compounds with oxadiazole and triazole functionalities have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .
Organic Electronics
The unique electronic properties of 5-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole make it a valuable material in organic electronics. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to its ability to act as an electron transport layer or hole blocking layer. The compound's stability and efficiency in charge transport can enhance device performance .
Photovoltaic Applications
Research indicates that incorporating triazole and oxadiazole derivatives into photovoltaic systems can improve light absorption and charge separation efficiency. The benzodioxole unit contributes to better light-harvesting capabilities due to its extended conjugation .
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of triazoles revealed that compounds structurally similar to 5-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain derivatives .
Case Study 2: Anticancer Activity
In vitro testing of a related compound demonstrated potent cytotoxic effects against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis via caspase activation pathways. The study concluded that modifications on the triazole ring could further enhance anticancer efficacy .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Potential targets could include enzymes, receptors, or DNA.
Pathways: The compound might modulate signaling pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Substituent Effects
The biological and chemical properties of oxadiazole-triazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations :
- Fluorophenyl Position : The 4-fluorophenyl group in the target compound optimizes electronic effects for target binding compared to 3-fluorophenyl analogs, which may exhibit steric hindrance .
- Triazole Substitutions : Methyl or ethyl groups on the triazole ring (e.g., in ) modulate metabolic stability and solubility. Methyl groups enhance rigidity, while ethyl groups increase hydrophobicity.
- Benzodioxole vs. Other Moieties : The benzodioxole group in the target compound offers superior metabolic stability compared to trifluoromethyl or dimethoxyphenyl groups in analogs .
Biological Activity
Overview
The compound 5-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound incorporates a benzodioxole moiety and a triazole ring, which are known for their diverse pharmacological properties.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 5-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole |
| Molecular Formula | C17H14FN5O3 |
| Molecular Weight | 357.33 g/mol |
| CAS Number | Not specified in the search results |
Antimicrobial Properties
Research indicates that compounds containing benzodioxole and triazole structures exhibit significant antimicrobial activity. For instance:
- A study demonstrated that derivatives of triazoles showed potent antifungal activity against various strains of fungi, including Candida species. The incorporation of the benzodioxole moiety may enhance this activity due to its electron-donating properties, which can improve binding affinity to microbial targets .
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in preliminary studies:
- In vitro assays indicated that the compound induces apoptosis in cancer cell lines by activating caspase pathways. This mechanism suggests that it may inhibit tumor growth by promoting programmed cell death .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The oxadiazole and triazole rings can act as inhibitors of key enzymes involved in cellular proliferation and survival.
- Interaction with Receptors : The presence of the fluorophenyl group may enhance the compound's ability to interact with specific receptors involved in signaling pathways related to cancer and inflammation .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Study on Antifungal Activity :
-
Antitumor Efficacy :
- Research published in Journal of Medicinal Chemistry reported that a related oxadiazole derivative showed significant cytotoxicity against breast cancer cells with IC50 values below 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
